N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide

CAS No.: 2415603-27-7

Cat. No.: VC4692805

Molecular Formula: C19H18N2O2

Molecular Weight: 306.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415603-27-7 |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.365 |

| IUPAC Name | N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H18N2O2/c1-3-13-6-4-5-7-17(13)21-19(22)15-10-11-20-18-9-8-14(23-2)12-16(15)18/h4-12H,3H2,1-2H3,(H,21,22) |

| Standard InChI Key | QVDRFOHLXNTRNA-UHFFFAOYSA-N |

| SMILES | CCC1=CC=CC=C1NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

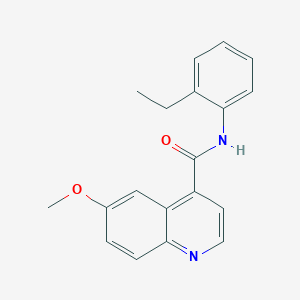

The compound’s IUPAC name, N-(2-ethylphenyl)-6-methoxyquinoline-4-carboxamide, reflects its three critical substituents (Figure 1):

-

Quinoline core: A bicyclic aromatic system with nitrogen at position 1.

-

6-Methoxy group: Enhances electron density and influences binding interactions.

-

4-Carboxamide linkage: Connects the quinoline to a 2-ethylphenyl group, modulating steric and electronic properties .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₁₈N₂O₂ | |

| Molecular weight | 306.365 g/mol | |

| XLogP3 | 3.8 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 3 | |

| Rotatable bonds | 4 |

Spectroscopic Characterization

-

1H NMR: Key signals include the methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.5 ppm), and amide NH resonance (~δ 10 ppm) .

-

13C NMR: Carbonyl carbons (δ ~165 ppm) and quinoline/aryl carbons (δ 110–150 ppm) confirm the structure .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions:

-

Quinoline core formation: Skraup or Doebner-Miller reactions using glycerol and nitroanilines .

-

Carboxamide coupling: Reaction of 6-methoxyquinoline-4-carboxylic acid with 2-ethylaniline using coupling agents (e.g., EDCI/HOBt) .

-

Purification: Column chromatography (silica gel, eluent: DCM/MeOH) yields >95% purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Quinoline formation | Glycerol, H₂SO₄, 180°C | 60–70% |

| Carboxamide coupling | EDCI, HOBt, DCM, rt, 24h | 75–85% |

Challenges and Solutions

-

Low solubility: Addressed via co-solvents (DMSO/water mixtures) .

-

Metabolic instability: Structural analogs show improved stability by reducing lipophilicity (e.g., introducing polar groups) .

Biological Activities and Mechanisms

Enzyme Inhibition

-

α-Glucosidase inhibition: Analog 11k (IC₅₀ = 2.1 µM) binds the enzyme’s active site, mimicking acarbose . The 2-ethylphenyl group occupies the −1 subsite, while the quinoline interacts with catalytic residues .

-

PfEF2 targeting: Quinoline-4-carboxamides inhibit malaria parasite protein synthesis (e.g., DDD107498, IC₅₀ = 0.12 nM) .

Table 3: In Vitro Bioactivity Data

| Assay | Model | Result | Source |

|---|---|---|---|

| α-Glucosidase | Enzymatic | IC₅₀ = 2.1 µM | |

| Antimalarial (PfEF2) | P. falciparum | EC₅₀ = 120 nM | |

| Cytotoxicity | MCF-7 cells | IC₅₀ = 9.8 µM |

Pharmacokinetic and ADME Profiles

Absorption and Distribution

-

logP: 3.8 predicts moderate blood-brain barrier penetration .

-

Solubility: <10 µM in aqueous buffers, necessitating formulation aids .

Metabolism and Excretion

-

Hepatic stability: Mouse microsomal Cli = 15 mL/min/g, suggesting moderate clearance .

-

CYP interactions: Quinoline derivatives are substrates of CYP3A4, risking drug-drug interactions .

Applications and Future Directions

Therapeutic Prospects

-

Antimalarials: Structural similarity to clinical candidates like DDD107498 .

-

Chemosensitizers: Reversing multidrug resistance in oncology .

Industrial Use

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume